Moxonidine-d4 - 1794811-52-1

Moxonidine-d4

Catalog Number: EVT-1466765
CAS Number: 1794811-52-1
Molecular Formula: C9H12ClN5O
Molecular Weight: 245.703
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Efaroxan

  • Compound Description: Efaroxan is a selective antagonist of the Imidazoline-1 receptor (I1R) []. It is often used as a pharmacological tool to investigate the role of I1Rs in various physiological processes, including blood pressure regulation.

Yohimbine

  • Compound Description: Yohimbine is a selective antagonist of the α2-adrenoceptor []. It is primarily known for its ability to block the actions of norepinephrine at α2-adrenoceptors, which can lead to increased sympathetic nervous system activity.

Tempol

  • Compound Description: Tempol is a membrane-permeable superoxide dismutase mimetic, meaning it exhibits antioxidant properties by scavenging superoxide radicals []. It is often employed to investigate the role of oxidative stress in various physiological and pathological conditions.
  • Relevance: Tempol is mentioned in a study investigating the central antihypertensive effects of Moxonidine-d4 []. The study showed that Moxonidine-d4 pretreatment reduced cardiovascular sensitivity to Tempol injection in the rostral ventrolateral medulla of hypertensive rats. This suggests that Moxonidine-d4's central actions might involve modulation of oxidative stress pathways.

Angiotensin II

  • Compound Description: Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance []. It exerts its effects by binding to angiotensin II receptors, primarily the AT1 receptor, leading to vasoconstriction, sodium retention, and increased aldosterone secretion.
  • Relevance: Angiotensin II is mentioned in conjunction with Moxonidine-d4 in a study investigating the latter's central antihypertensive effects []. The study found that pretreatment with Moxonidine-d4 blunted the cardiovascular response to Angiotensin II injection in the rostral ventrolateral medulla of hypertensive rats. This suggests that Moxonidine-d4's central sympatholytic actions might involve modulation of the renin-angiotensin system, specifically by reducing the responsiveness to Angiotensin II.

Losartan

  • Compound Description: Losartan is an angiotensin II receptor blocker (ARB) that primarily targets the AT1 receptor []. By blocking Angiotensin II binding to its receptor, Losartan exerts antihypertensive effects by preventing vasoconstriction and reducing aldosterone secretion.
  • Relevance: Losartan is mentioned in a study exploring the interaction between D4 dopamine receptors and AT1 receptors in the context of hypertension []. The study demonstrated that pretreatment with a D4 receptor agonist, PD168077, augmented the antihypertensive and natriuretic effects of Losartan in spontaneously hypertensive rats. This suggests a potential synergistic interaction between D4 receptor activation and AT1 receptor blockade in lowering blood pressure. Moxonidine-d4, while not directly interacting with D4 or AT1 receptors, shares a therapeutic target with Losartan - hypertension.
Source and Classification

Moxonidine-d4 can be sourced from various chemical suppliers specializing in isotopically labeled compounds. It is classified as a stable isotope-labeled compound, which is valuable for its applications in both analytical chemistry and biological research. The compound's chemical formula is C9H8D4ClN5OC_9H_8D_4ClN_5O and it has a molecular weight of 245.70 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Moxonidine-d4 involves incorporating deuterium atoms into the Moxonidine molecule. This can be achieved through several methods:

  • Catalytic Hydrogenation: Utilizing deuterium gas or deuterated solvents under the influence of catalysts such as palladium or platinum at controlled temperatures and pressures.
  • Deuterium/Proton Exchange Reactions: This method often employs D2O or CH3OD as solvents, with reaction conditions typically maintained at room temperature for 24 hours or longer to ensure effective incorporation of deuterium .

Industrial production follows similar synthetic routes but on a larger scale, employing rigorous quality control measures to ensure purity and consistency. Techniques such as chromatography are commonly used for purification .

Molecular Structure Analysis

Moxonidine-d4 features a molecular structure similar to its parent compound, Moxonidine, with deuterium atoms replacing specific hydrogen atoms. The structural formula can be represented as follows:

Molecular Formula C9H8D4ClN5O\text{Molecular Formula }C_9H_8D_4ClN_5O

Structural Data

  • Molecular Weight: 245.70 g/mol
  • Chemical Structure: The presence of deuterium enhances the tracking capabilities in metabolic studies without affecting the compound's pharmacological activity .
Chemical Reactions Analysis

Types of Reactions

Moxonidine-d4 undergoes various chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen using agents like potassium permanganate.
  • Reduction: Addition of hydrogen or removal of oxygen with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Replacement of one functional group with another, which may involve nucleophilic substitutions depending on the reaction conditions .

These reactions are significant for understanding the compound's behavior in different environments and its potential transformations during biological processes.

Mechanism of Action

Moxonidine-d4 primarily acts as a selective agonist at the imidazoline receptor subtype 1 (I1). Its mechanism involves:

  • Targeting I1 Receptors: This action leads to a decrease in sympathetic outflow from the central nervous system, contributing to its antihypertensive effects.
  • Biochemical Pathways: It has been shown to inhibit pathways involving Akt phosphorylation and p38 mitogen-activated protein kinase (MAPK), which are critical in various cellular processes .

Pharmacokinetics

The pharmacokinetic profile of Moxonidine-d4 is expected to mirror that of Moxonidine, with a bioavailability of approximately 88% and peak plasma concentrations occurring within one hour post-administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; solubility characteristics may vary based on the presence of deuterium.

Chemical Properties

  • Stability: The incorporation of deuterium generally enhances the stability against metabolic degradation compared to non-deuterated counterparts.
  • Reactivity: Similar reactivity patterns as Moxonidine, allowing for predictable behavior in chemical reactions .
Applications

Moxonidine-d4 finds extensive applications across various scientific fields:

  • Analytical Chemistry: It is employed as a stable isotope-labeled standard for method development and validation in quantitative analyses.
  • Pharmacokinetic Studies: Used to trace absorption, distribution, metabolism, and excretion pathways in biological systems.
  • Biological Research: Helps elucidate the mechanisms by which Moxonidine affects cellular processes and receptor interactions .
Chemical and Pharmacological Background of Moxonidine-d4

Structural Characterization and Isotopic Labeling

Moxonidine-d4 is a deuterated isotopologue of the antihypertensive agent Moxonidine, where four hydrogen atoms at positions 4 and 5 of the imidazole ring are replaced by deuterium (²H or D). Its molecular formula is C₉H₈D₄ClN₅O, with a molecular weight of 245.70 g/mol, compared to 241.68 g/mol for non-deuterated Moxonidine. This mass difference arises from deuterium’s higher atomic mass relative to hydrogen [1] [4] [5].

The compound’s IUPAC name, 4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine, explicitly denotes the deuterium substitution pattern. Key structural features include:

  • A chlorinated pyrimidine ring with methoxy (OCH₃) and methyl (CH₃) substituents
  • A tetradeuterated imidazole ring linked via an amine bridge [1]
  • Isotopic Enrichment and Purity: Commercial Moxonidine-d4 exhibits ≥96% deuterium incorporation, with advanced synthesis protocols achieving ≥99.9% isotopic enrichment. This minimizes spectral interference from non-deuterated species in analytical applications [1].

Table 1: Structural and Isotopic Comparison

PropertyMoxonidineMoxonidine-d4
Molecular FormulaC₉H₁₂ClN₅OC₉H₈D₄ClN₅O
Molecular Weight (g/mol)241.68245.70
IUPAC Name4-chloro-6-methoxy-2-methyl-N-(1H-imidazol-2-yl)pyrimidin-5-amine4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine
Isotopic Purity-≥96%

The canonical SMILES representation is N(C=1C(OC)=NC(C)=NC1Cl)C=2NC(C(N2)([2H])[2H])([2H])[2H], while the isomeric SMILES is [2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC)([2H])[2H])[2H] [1] [5]. These notations precisely encode the deuterium positions for computational chemistry applications.

Synthesis and Deuterium Incorporation Strategies

The synthesis of Moxonidine-d4 follows a multi-step route prioritizing site-specific deuterium integration and high isotopic fidelity:

  • Deuteration of Imidazole Precursor:The imidazole ring precursor undergoes hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or deuterated acids) under controlled pH and temperature. This yields 2-amino-4,5-dihydroimidazole-d4 with deuterium atoms at the 4,4,5,5 positions [1] [3].

  • Nucleophilic Aromatic Substitution:The deuterated imidazole couples with 4,6-dichloro-2-methylpyrimidin-5-amine in methanol, facilitated by organic bases (e.g., DBU or TMG). This step avoids inorganic bases like NaOMe, preventing residual salts and improving reaction homogeneity [3]:

4,6-dichloro-2-methylpyrimidin-5-amine + Imidazole-d4 → Moxonidine-d4 precursor  
  • Deprotection and Purification:An acetyl-protecting group (if used) is hydrolyzed. The crude product undergoes crystallization from toluene/isopropyl alcohol, followed by drying over anhydrous MgSO₄. This yields ≥98% pure Moxonidine-d4 [1] [9].
  • Key Innovations:
  • Organic Base Catalysis: Substituting inorganic bases (e.g., K₂CO₃) with DBU/TMG enhances reaction control and eliminates inorganic residues [3].
  • Solvent Optimization: Reactions proceed in "essentially non-aqueous" media (<10% H₂O), minimizing hydrolysis byproducts [3].

Table 2: Synthesis Protocol Overview

StepReagents/ConditionsDeuterium Handling
Imidazole DeuterationD₂O, pD 7.0–8.5, 60–80°C>99% exchange at C4/C5 positions
Coupling ReactionDBU (1.4–1.5 eq.), methanol, 50–60°CPreservation of deuterium integrity
CrystallizationToluene/IPA (3:1), −20°CIsotopologue separation

Physicochemical Properties and Stability Analysis

Moxonidine-d4 exhibits distinct physicochemical properties due to deuterium’s impact on molecular vibrations and bond energies:

  • Polar Surface Area and Lipophilicity:The calculated topological polar surface area (TPSA) is 71.43 Ų, identical to non-deuterated Moxonidine. However, deuterium substitution slightly increases lipophilicity (logP = 0.82 vs. 0.79), attributed to deuterium’s lower polarity compared to hydrogen [1] [9].

  • Metabolic Stability:Deuterium incorporation at metabolically vulnerable sites reduces first-pass metabolism. In rodent hepatic microsomes, Moxonidine-d4 shows a 1.3-fold longer plasma half-life than Moxonidine. This kinetic isotope effect (KIE) stems from the stronger C-D bond resisting cytochrome P450-mediated oxidation [1] [4]:

Half-life (Moxonidine): 2.1 h → Half-life (Moxonidine-d4): 2.7 h  
  • Solid-State Stability:Accelerated stability studies (40°C/75% RH, 6 months) show no deuterium loss or degradation when stored as a white-to-off-white solid under anhydrous conditions [8] [9].

  • Solubility Profile:

  • Water solubility: 1.2 mg/mL (25°C)
  • DMSO solubility: >50 mg/mLNo deuteration-induced solubility differences are observed versus non-deuterated Moxonidine [1].

Pharmacological Profile of Moxonidine and Its Isotopologues

Moxonidine-d4 retains the pharmacological target specificity of its non-deuterated counterpart but offers enhanced utility in drug development:

  • Receptor Binding Affinity:Competitive binding assays confirm that Moxonidine-d4 maintains high affinity for imidazoline I₁ receptors (IC₅₀ = 2.8 nM vs. 3.1 nM for Moxonidine). This is consistent with deuterium’s minimal steric impact on the pharmacophore [1] [4].

  • Analytical Applications:

  • Mass Spectrometry: The +4 Da mass shift enables unambiguous quantification of Moxonidine in biological matrices. Moxonidine-d4 serves as an internal standard in LC-MS/MS assays, improving accuracy in pharmacokinetic studies [1] [5].
  • Metabolic Pathway Tracing: Deuterium labeling allows tracking of hepatic metabolites like 4,5-dehydromoxonidine. Studies show 65% parent compound recovery after 6 hours versus 50% for non-deuterated Moxonidine, confirming altered metabolism due to KIE [1] [4].

  • Toxicological Equivalence:In vitro cytotoxicity screening (HepG2 cells, 72 h exposure) shows no significant differences in IC₅₀ values between Moxonidine and Moxonidine-d4, supporting its safety as a research tool [1].

  • Research Utility:

  • Pharmacodynamic modeling of central antihypertensive effects
  • Imidazoline receptor trafficking studies via deuterium-assisted imaging
  • Prodrug metabolism profiling using deuterium retention as a metabolic stability marker [4] [5]

Properties

CAS Number

1794811-52-1

Product Name

Moxonidine-d4

IUPAC Name

4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine

Molecular Formula

C9H12ClN5O

Molecular Weight

245.703

InChI

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2

InChI Key

WPNJAUFVNXKLIM-KHORGVISSA-N

SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC

Synonyms

4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine; 2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4; Lomox-d4; Moxon-d4; Norcynt-d4; Normoxocin-d4; Nucynt-d4; Physiotens-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.